6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with an ethyl group at the 6th position and a pyrrolidinyl group at the 2nd position. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the thienopyrimidin-4-ones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of substituents.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core instead of a thiophene ring.
Uniqueness
6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a pyrrolidinyl group at specific positions on the thienopyrimidine core differentiates it from other similar compounds .
Properties
Molecular Formula |
C12H15N3OS |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3OS/c1-2-8-7-9-10(16)13-12(14-11(9)17-8)15-5-3-4-6-15/h7,9H,2-6H2,1H3 |
InChI Key |
BWLLCVYJBFIAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2C(=NC(=NC2=O)N3CCCC3)S1 |
Origin of Product |
United States |
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